molecular formula C20H22N4O3 B11401371 N-[2-(2-Acetylamino-ethyl)-1-methyl-1H-benzoimidazol-5-yl]-4-methoxy-benzamide

N-[2-(2-Acetylamino-ethyl)-1-methyl-1H-benzoimidazol-5-yl]-4-methoxy-benzamide

Cat. No.: B11401371
M. Wt: 366.4 g/mol
InChI Key: SAENLIFBPFZBDZ-UHFFFAOYSA-N
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Description

N-[2-(2-ACETAMIDOETHYL)-1-METHYL-1H-1,3-BENZODIAZOL-5-YL]-4-METHOXYBENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodiazole core, which is a bicyclic structure containing nitrogen atoms, and is further functionalized with acetamidoethyl and methoxybenzamide groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-ACETAMIDOETHYL)-1-METHYL-1H-1,3-BENZODIAZOL-5-YL]-4-METHOXYBENZAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors to form the benzodiazole ring system.

    Introduction of the Acetamidoethyl Group: This is achieved through acylation reactions, where an acetamido group is introduced to the benzodiazole core.

    Attachment of the Methoxybenzamide Group: This step involves the coupling of the benzodiazole derivative with a methoxybenzamide moiety under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, automated reaction monitoring, and purification processes such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-ACETAMIDOETHYL)-1-METHYL-1H-1,3-BENZODIAZOL-5-YL]-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the acetamido group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[2-(2-ACETAMIDOETHYL)-1-METHYL-1H-1,3-BENZODIAZOL-5-YL]-4-METHOXYBENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-ACETAMIDOETHYL)-1-METHYL-1H-1,3-BENZODIAZOL-5-YL]-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-ACETAMIDOETHYL)-1-METHYL-1H-1,3-BENZODIAZOL-5-YL]-4-METHOXYBENZAMIDE is unique due to its specific functional groups and the resulting chemical properties. The presence of the methoxybenzamide group distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity.

Properties

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

N-[2-(2-acetamidoethyl)-1-methylbenzimidazol-5-yl]-4-methoxybenzamide

InChI

InChI=1S/C20H22N4O3/c1-13(25)21-11-10-19-23-17-12-15(6-9-18(17)24(19)2)22-20(26)14-4-7-16(27-3)8-5-14/h4-9,12H,10-11H2,1-3H3,(H,21,25)(H,22,26)

InChI Key

SAENLIFBPFZBDZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=NC2=C(N1C)C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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